Methyl 2-aminocyclooctane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-aminocyclooctane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 This compound is of interest due to its unique structure, which includes a cyclooctane ring substituted with an amino group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminocyclooctane-1-carboxylate typically involves the transformation of cyclooctene derivatives. One common method starts with the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate. The double bond in this intermediate is oxidized to yield the desired amino acid and its derivatives . The reaction conditions often involve the use of oxidizing agents and specific solvents to achieve the desired regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminocyclooctane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include nitro or nitroso derivatives from oxidation, alcohols from reduction, and substituted amines from nucleophilic substitution reactions.
Scientific Research Applications
Methyl 2-aminocyclooctane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of cyclooctane derivatives on biological systems.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-aminocyclooctane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition or activation of these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Methyl 1-aminocyclopropanecarboxylate: Known for its role as an ethylene agonist in plants.
2-Acylcycloalkanones: These compounds share a similar cyclic structure and are used in various organic synthesis reactions.
Uniqueness
Methyl 2-aminocyclooctane-1-carboxylate is unique due to its eight-membered ring structure, which is less common compared to five- or six-membered rings. This unique structure can impart different chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-aminocyclooctane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-13-10(12)8-6-4-2-3-5-7-9(8)11/h8-9H,2-7,11H2,1H3 |
InChI Key |
FIFIYSYQCCIIQH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.